An In-Depth Technical Guide to Nα-Cbz-L-lysine: Properties, Synthesis, and Applications in Peptide Chemistry
An In-Depth Technical Guide to Nα-Cbz-L-lysine: Properties, Synthesis, and Applications in Peptide Chemistry
This guide provides a comprehensive technical overview of Nα-Carbobenzyloxy-L-lysine (Nα-Cbz-L-lysine), a pivotal amino acid derivative for researchers, scientists, and professionals in drug development and peptide chemistry. We will delve into its core physicochemical properties, provide detailed experimental protocols for its synthesis and use, and explore its strategic importance in the art of peptide assembly.
Introduction: The Strategic Importance of Nα-Cbz-L-lysine
L-lysine, with its two primary amino groups—the α-amino group at the stereocenter and the ε-amino group on the side chain—presents a unique challenge and opportunity in peptide synthesis. To achieve the specific, sequential construction of a peptide chain, precise control over the reactivity of these functional groups is paramount. Nα-Cbz-L-lysine addresses this by selectively "masking" the α-amino group with a Carbobenzyloxy (Cbz or Z) protecting group.
This strategic protection leaves the ε-amino group available for modification or for the formation of branched peptides, making Nα-Cbz-L-lysine a versatile and indispensable building block in the synthesis of complex peptides and peptidomimetics. The Cbz group, introduced by Bergmann and Zervas in 1932, was a foundational development in modern peptide chemistry, enabling controlled peptide synthesis for the first time. Its stability under a range of conditions and its facile removal via catalytic hydrogenolysis make it an enduringly relevant tool in the synthetic chemist's arsenal.[1][2]
Physicochemical and Spectroscopic Profile
Nα-Cbz-L-lysine is typically a white to off-white crystalline powder.[3] A thorough understanding of its physical and spectral properties is essential for its effective use and characterization in a laboratory setting.
Physical Properties
| Property | Value | Source(s) |
| CAS Number | 2212-75-1 | [3] |
| Molecular Formula | C₁₄H₂₀N₂O₄ | [3] |
| Molecular Weight | 280.32 g/mol | [3] |
| Appearance | White to off-white powder/crystals | [3] |
| Melting Point | 226-231 °C (decomposes) | [3] |
| Optical Rotation [α]D²⁰ | -12° to -15° (c=2 in 0.2 M HCl) | [4] |
| Solubility | Slightly soluble in methanol and water.[3] Soluble in aqueous base. Generally insoluble in non-polar organic solvents. | [5][6][7][8] |
Spectroscopic Analysis
Spectroscopic data is critical for confirming the identity and purity of Nα-Cbz-L-lysine. Below is an interpretation of its characteristic spectral signatures.
The ¹H NMR spectrum of Nα-Cbz-L-lysine provides a unique fingerprint of its structure. The chemical shifts (δ) are influenced by the electronic environment of each proton.
-
δ ~7.35 ppm (multiplet, 5H): These signals correspond to the five aromatic protons of the benzyl group in the Cbz protecting group.[4]
-
δ ~5.10 ppm (singlet, 2H): This singlet arises from the two benzylic protons (-CH₂-) of the Cbz group.[4]
-
δ ~4.20 ppm (multiplet, 1H): This signal corresponds to the α-proton of the lysine backbone.
-
δ ~3.00 ppm (triplet, 2H): This triplet is assigned to the ε-methylene protons (-CH₂-) adjacent to the free amino group.
-
δ ~1.2-1.9 ppm (multiplets, 6H): These signals represent the protons of the β, γ, and δ methylene groups of the lysine side chain.
The ¹³C NMR spectrum complements the ¹H NMR data, providing information about the carbon skeleton.
-
δ ~175 ppm: Carbonyl carbon of the carboxylic acid.
-
δ ~157 ppm: Carbonyl carbon of the carbamate (Cbz group).
-
δ ~137 ppm: Quaternary aromatic carbon of the benzyl group.
-
δ ~128-129 ppm: Aromatic carbons of the benzyl group.
-
δ ~67 ppm: Benzylic carbon (-CH₂-) of the Cbz group.
-
δ ~55 ppm: α-carbon of the lysine backbone.
-
δ ~40 ppm: ε-carbon of the lysine side chain.
-
δ ~22-32 ppm: β, γ, and δ carbons of the lysine side chain.
Infrared spectroscopy is useful for identifying the key functional groups present in the molecule.
-
~3300-3500 cm⁻¹ (broad): O-H stretch of the carboxylic acid and N-H stretch of the free amino group.
-
~3030 cm⁻¹: Aromatic C-H stretch.
-
~2850-2950 cm⁻¹: Aliphatic C-H stretch.
-
~1710 cm⁻¹: C=O stretch of the carboxylic acid.
-
~1690 cm⁻¹: C=O stretch of the carbamate (Cbz group).
-
~1530 cm⁻¹: N-H bend of the carbamate.
-
~1250 cm⁻¹: C-O stretch of the carbamate.
Synthesis and Deprotection Protocols
The utility of Nα-Cbz-L-lysine is intrinsically linked to the efficient and clean methods for its preparation and the subsequent removal of the Cbz group.
Synthesis of Nα-Cbz-L-lysine
The synthesis of Nα-Cbz-L-lysine from L-lysine is a classic example of the Schotten-Baumann reaction, where an amine is acylated under basic aqueous conditions. The key to selective Nα-protection lies in the transient protection of the ε-amino group with a copper(II) complex.
Diagram: Synthesis of Nα-Cbz-L-lysine.
Step-by-Step Protocol:
-
Complexation: Dissolve L-lysine hydrochloride in water and add a stoichiometric amount of cupric acetate monohydrate. Adjust the pH to approximately 9 with sodium hydroxide to form the deep blue lysine-copper(II) complex. This reversibly protects the ε-amino group.
-
Cbz Protection: Cool the solution in an ice bath and add benzyl chloroformate (Cbz-Cl) dropwise while vigorously stirring and maintaining the pH at 9 with the addition of sodium hydroxide. The reaction is typically complete within 1-2 hours.
-
Decomplexation and Isolation: Acidify the reaction mixture with hydrochloric acid to a pH of ~3. This breaks the copper complex. To remove the copper ions, either bubble hydrogen sulfide gas through the solution to precipitate copper sulfide (work in a well-ventilated fume hood) or add a chelating agent like EDTA.
-
Purification: The precipitated Nα-Cbz-L-lysine can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent system, such as water/ethanol, to yield the pure product.
Deprotection of the Cbz Group
The removal of the Cbz group to liberate the free α-amino group is most commonly and cleanly achieved by catalytic hydrogenolysis.[1][2]
Diagram: Cbz Deprotection via Catalytic Hydrogenolysis.
General Protocol for Catalytic Hydrogenolysis:
-
Setup: In a flask suitable for hydrogenation, dissolve the Cbz-protected amino acid or peptide in a solvent such as methanol, ethanol, or ethyl acetate.[2]
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C), typically 5-10 mol% relative to the substrate.[1]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times to ensure an inert atmosphere. The reaction is then stirred vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.[1][2]
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or mass spectrometry.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric upon exposure to air when dry; ensure it remains wet during filtration.[1]
-
Isolation: The filtrate is concentrated under reduced pressure to yield the deprotected amino acid or peptide. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[1]
Applications in Peptide Synthesis
The primary application of Nα-Cbz-L-lysine is in peptide synthesis, where it serves as a versatile building block. Its unique protection scheme allows for several synthetic strategies.
Solution-Phase Peptide Synthesis
In solution-phase synthesis, Nα-Cbz-L-lysine can be coupled to another amino acid (with a protected carboxylic acid) using standard coupling reagents like dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). The resulting dipeptide can then be selectively deprotected at either the N-terminus (by hydrogenolysis of the Cbz group) for chain elongation or at the C-terminus for further coupling.
Solid-Phase Peptide Synthesis (SPPS)
Nα-Cbz-L-lysine is particularly valuable in Fmoc-based solid-phase peptide synthesis (SPPS).[9] In this strategy, the growing peptide chain is anchored to a solid support (resin), and amino acids are added sequentially. The temporary Nα-protecting group is the base-labile Fmoc group, while side-chain protecting groups are typically acid-labile.
The Cbz group on Nα-Cbz-L-lysine is orthogonal to both the Fmoc and the commonly used acid-labile side-chain protecting groups. This allows for the incorporation of a lysine residue where the ε-amino group can be selectively deprotected on-resin for the synthesis of branched peptides or for the attachment of labels, such as fluorescent dyes or biotin.
Illustrative Workflow for Branched Peptide Synthesis:
Diagram: Branched peptide synthesis using Nα-Cbz-L-lysine in Fmoc-SPPS.
Safety and Handling
Nα-Cbz-L-lysine should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Nα-Cbz-L-lysine remains a cornerstone of synthetic peptide chemistry. Its unique orthogonal protection scheme, enabled by the robust yet removable Cbz group, provides chemists with the flexibility to construct complex linear, branched, and cyclic peptides. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher or professional engaged in the art and science of peptide synthesis and the development of novel peptide-based therapeutics.
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